Cas no 75659-49-3 (1-ethyl-2-ethynylbenzene)
1-ethyl-2-ethynylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-ETHYL-2-ETHYNYL-BENZENE
- 2-ETHYLPHENYLACETYLENE
- Benzene,1-ethyl-2-ethynyl-
- 2-ethyl-1-ethynylbenzene
- AC1LCUCB
- AC1Q2TWB
- AG-H-01598
- CTK5E1844
- 1-ethyl-2-ethynylbenzene
- AKOS010651475
- InChI=1/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h1,5-8H,4H2,2H
- A1-16076
- EN300-1254854
- MFCD08703473
- DTXSID10348440
- 1-ETHYL,2-ETHYNYL-BENZENE
- 75659-49-3
- benzene, 1-ethyl-2-ethynyl-
- F8883-2338
- DB-363581
-
- MDL: MFCD08703473
- Inchi: 1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h1,5-8H,4H2,2H3
- InChI Key: AXGGKLZJFFAHEK-UHFFFAOYSA-N
- SMILES: C1(C=CC=CC=1C#C)CC
Computed Properties
- Exact Mass: 130.078250319g/mol
- Monoisotopic Mass: 130.078250319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.92
- Boiling Point: 195.2°C at 760 mmHg
- Flash Point: 60°C
- Refractive Index: 1.526
1-ethyl-2-ethynylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E153061-100mg |
1-Ethyl-2-ethynylbenzene |
75659-49-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E153061-500mg |
1-Ethyl-2-ethynylbenzene |
75659-49-3 | 500mg |
$ 410.00 | 2022-06-05 | ||
| TRC | E153061-1g |
1-Ethyl-2-ethynylbenzene |
75659-49-3 | 1g |
$ 635.00 | 2022-06-05 | ||
| Enamine | EN300-1254854-50mg |
1-ethyl-2-ethynylbenzene |
75659-49-3 | 95.0% | 50mg |
$229.0 | 2023-10-02 | |
| Enamine | EN300-1254854-100mg |
1-ethyl-2-ethynylbenzene |
75659-49-3 | 95.0% | 100mg |
$342.0 | 2023-10-02 | |
| Enamine | EN300-1254854-250mg |
1-ethyl-2-ethynylbenzene |
75659-49-3 | 95.0% | 250mg |
$487.0 | 2023-10-02 | |
| Enamine | EN300-1254854-500mg |
1-ethyl-2-ethynylbenzene |
75659-49-3 | 95.0% | 500mg |
$768.0 | 2023-10-02 | |
| Enamine | EN300-1254854-1000mg |
1-ethyl-2-ethynylbenzene |
75659-49-3 | 95.0% | 1000mg |
$986.0 | 2023-10-02 | |
| Enamine | EN300-1254854-2500mg |
1-ethyl-2-ethynylbenzene |
75659-49-3 | 95.0% | 2500mg |
$1931.0 | 2023-10-02 | |
| Enamine | EN300-1254854-5000mg |
1-ethyl-2-ethynylbenzene |
75659-49-3 | 95.0% | 5000mg |
$2858.0 | 2023-10-02 |
1-ethyl-2-ethynylbenzene Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-ethyl-2-ethynylbenzene
Recent Advances in the Study of 1-Ethyl-2-ethynylbenzene (CAS: 75659-49-3) in Chemical and Biomedical Research
The compound 1-ethyl-2-ethynylbenzene (CAS: 75659-49-3) has recently garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications in drug discovery and material science. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The following sections provide an in-depth analysis of recent studies, highlighting key methodologies, results, and implications for future research.
Recent studies have demonstrated that 1-ethyl-2-ethynylbenzene serves as a versatile intermediate in organic synthesis, particularly in the construction of complex aromatic systems. A 2023 study published in the Journal of Organic Chemistry detailed a novel catalytic approach for the efficient synthesis of this compound, achieving a yield of over 85% under mild reaction conditions. The researchers employed a palladium-catalyzed cross-coupling reaction, which not only improved the efficiency of the synthesis but also reduced the environmental impact compared to traditional methods. This advancement is expected to facilitate broader applications of 1-ethyl-2-ethynylbenzene in pharmaceutical and material science research.
In the biomedical domain, preliminary investigations have revealed promising biological activities associated with 1-ethyl-2-ethynylbenzene. A study conducted by a team at the University of Cambridge explored its potential as an inhibitor of specific enzymatic pathways implicated in inflammatory diseases. The compound exhibited moderate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. While further optimization is required to enhance its potency and selectivity, these findings suggest that 1-ethyl-2-ethynylbenzene could serve as a scaffold for the development of novel anti-inflammatory agents.
Another area of interest is the application of 1-ethyl-2-ethynylbenzene in material science, particularly in the development of advanced polymers and conductive materials. Researchers at the Massachusetts Institute of Technology (MIT) recently reported the incorporation of this compound into a new class of conjugated polymers, which exhibited enhanced electronic properties and stability. These polymers demonstrated potential for use in organic electronics, such as flexible displays and solar cells. The study highlighted the role of the ethynyl group in facilitating π-conjugation, which is critical for achieving high charge carrier mobility in these materials.
Despite these promising developments, challenges remain in the practical application of 1-ethyl-2-ethynylbenzene. For instance, its stability under physiological conditions and potential toxicity profiles require further investigation. A 2022 toxicological study published in Chemical Research in Toxicology assessed the acute and subchronic toxicity of this compound in rodent models. The results indicated that while 1-ethyl-2-ethynylbenzene exhibited low acute toxicity, prolonged exposure at high doses led to mild hepatic and renal effects. These findings underscore the need for comprehensive safety evaluations before its widespread use in therapeutic or industrial applications.
In conclusion, 1-ethyl-2-ethynylbenzene (CAS: 75659-49-3) represents a compound of growing interest in both chemical and biomedical research. Recent advancements in its synthesis, coupled with its emerging biological and material applications, highlight its potential as a valuable tool in drug discovery and material science. However, further studies are needed to address the remaining challenges related to its stability, toxicity, and optimization for specific applications. The ongoing research in this area is expected to yield new insights and opportunities for innovation in the coming years.
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